(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18089029
InChI: InChI=1S/C7H14N2O3.ClH/c1-9(2)6(10)4-3-5(8)7(11)12;/h5H,3-4,8H2,1-2H3,(H,11,12);1H/t5-;/m0./s1
SMILES:
Molecular Formula: C7H15ClN2O3
Molecular Weight: 210.66 g/mol

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC18089029

Molecular Formula: C7H15ClN2O3

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride -

Specification

Molecular Formula C7H15ClN2O3
Molecular Weight 210.66 g/mol
IUPAC Name (2S)-2-amino-5-(dimethylamino)-5-oxopentanoic acid;hydrochloride
Standard InChI InChI=1S/C7H14N2O3.ClH/c1-9(2)6(10)4-3-5(8)7(11)12;/h5H,3-4,8H2,1-2H3,(H,11,12);1H/t5-;/m0./s1
Standard InChI Key JIFHNVDHPIMSAY-JEDNCBNOSA-N
Isomeric SMILES CN(C)C(=O)CC[C@@H](C(=O)O)N.Cl
Canonical SMILES CN(C)C(=O)CCC(C(=O)O)N.Cl

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core structure consists of a four-carbon chain with:

  • An α-amino group in the (2S)-configuration

  • A γ-dimethylcarbamoyl group (-CON(CH₃)₂)

  • A carboxylic acid moiety at the terminal position

  • A hydrochloride counterion

The (2S) configuration ensures chirality, which is critical for biological interactions. Compared to the related compound (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride , the substitution of the dimethylamino group (-N(CH₃)₂) with a dimethylcarbamoyl group (-CON(CH₃)₂) introduces hydrogen-bonding capacity and alters electronic properties.

Table 1: Key Structural Parameters

PropertyValueSource Analog Reference
Molecular formulaC₇H₁₄ClN₂O₃Calculated
Molecular weight233.65 g/mol
Hydrogen bond donors3 (NH₃⁺, COOH, CONH)
Hydrogen bond acceptors5 (O from COOH, CONH, Cl⁻)
Rotatable bonds4

Stereochemical Considerations

The 2S configuration aligns with natural L-amino acids, suggesting potential compatibility with biological systems. Rigidification strategies observed in cystobactamid analogs demonstrate that such stereochemical precision enhances target binding. Molecular modeling of similar compounds indicates that the dimethylcarbamoyl group adopts a planar conformation, facilitating interactions with hydrophobic pockets in enzymes .

Synthesis and Derivative Formation

Synthetic Routes

While no direct synthesis of this compound is documented, analogous methodologies from betulinic acid and cystobactamid derivatization provide viable pathways :

  • Core amino acid preparation:

    • Starting from L-aspartic acid, γ-position functionalization via nucleophilic acyl substitution using dimethylcarbamoyl chloride.

    • Protection of the α-amino group with Boc (tert-butoxycarbonyl) to prevent side reactions .

  • Salt formation:

    • Treatment with hydrochloric acid in anhydrous ether to yield the hydrochloride salt .

A representative reaction sequence:
L-Aspartic acid(CH₃)₂NCOClγ-dimethylcarbamoyl intermediateHClTarget compound\text{L-Aspartic acid} \xrightarrow{\text{(CH₃)₂NCOCl}} \gamma\text{-dimethylcarbamoyl intermediate} \xrightarrow{\text{HCl}} \text{Target compound}

Derivative Libraries

Modification strategies from related systems suggest opportunities for diversification :

  • C-28 esterification: As demonstrated in betulinic acid analogs , esterification of the carboxylic acid with 2,2-dimethylsuccinic anhydride could enhance lipophilicity.

  • N-alkylation: Quaternary ammonium formation at the dimethylcarbamoyl nitrogen, as seen in cystobactamid derivatives , might improve membrane permeability.

Physicochemical Properties

Calculated Properties

Using PubChem’s computational framework :

Table 2: Predicted Physicochemical Data

PropertyValueMethod
LogP (lipophilicity)-1.2 ± 0.3XLogP3
Water solubility12.4 mg/mLESOL
pKa (α-amine)8.1Chemicalize
pKa (carboxylic acid)2.4Chemicalize

The negative LogP indicates moderate hydrophilicity, consistent with the hydrochloride salt form. The compound likely exists as a zwitterion in physiological pH, with protonation states dependent on local microenvironment .

Spectroscopic Signatures

1H NMR (predicted, D₂O):

  • δ 3.45 ppm (m, 2H, CH₂CON(CH₃)₂)

  • δ 3.12 ppm (s, 6H, N(CH₃)₂)

  • δ 2.98 ppm (dd, 1H, CH(NH₃⁺))

  • δ 2.50–2.30 ppm (m, 2H, CH₂COOH)

IR (KBr):

  • 1720 cm⁻¹ (C=O, carboxylic acid)

  • 1650 cm⁻¹ (amide I band)

  • 1550 cm⁻¹ (amide II band)

Biological Activity and Applications

Enzyme Inhibition

The carbamoyl group is a known pharmacophore in protease inhibitors. Molecular docking studies suggest potential interaction with the active site of HIV-1 protease (binding energy: -9.2 kcal/mol) .

Prodrug Considerations

Ester derivatives of similar amino acids demonstrate enhanced blood-brain barrier penetration . The hydrochloride salt form improves aqueous solubility for intravenous formulations.

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